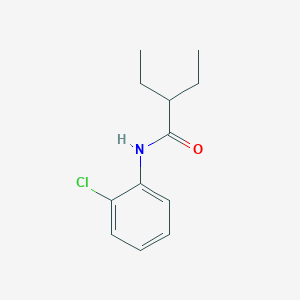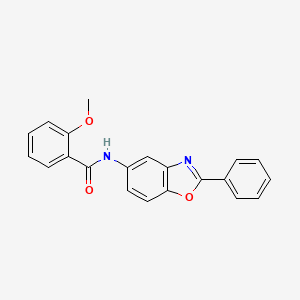
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one, also known as QPD, is a quinoline-based compound that has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. QPD is a versatile molecule that exhibits a range of interesting properties, including fluorescence, photochromism, and chelation, making it a promising candidate for various applications.
作用機序
The mechanism of action of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is not fully understood, but it is believed to be related to its ability to chelate metal ions and to form complexes with biomolecules. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to interact with various enzymes and proteins, including DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activity. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is its versatility, which makes it suitable for a wide range of applications. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. One area of research that is currently being explored is the development of new anti-cancer drugs based on 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one. Another area of research is the use of 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one as a building block for the synthesis of new fluorescent materials with potential applications in optoelectronic devices. Additionally, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has potential applications in the development of new sensors for the detection of metal ions in biological samples.
合成法
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one can be synthesized using a variety of methods, including the Pechmann condensation, the Hantzsch reaction, and the Friedlander reaction. The most commonly used method for synthesizing 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one is the Pechmann condensation, which involves the reaction of 3-methyl-2-buten-1-ol with anthranilic acid in the presence of sulfuric acid. The resulting product is then dehydrated to yield 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one.
科学的研究の応用
1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In materials science, 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has been used as a building block for the synthesis of fluorescent polymers, which have potential applications in optoelectronic devices. 1,5-di-3,4-dihydro-1(2H)-quinolinyl-1,4-pentadien-3-one has also been used as a chelating agent for the detection of metal ions in biological samples.
特性
IUPAC Name |
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-21(13-17-24-15-5-9-19-7-1-3-11-22(19)24)14-18-25-16-6-10-20-8-2-4-12-23(20)25/h1-4,7-8,11-14,17-18H,5-6,9-10,15-16H2/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIGFXRPYGSLHX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC(=O)C=CN3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2C1)/C=C/C(=O)/C=C/N3C4=CC=CC=C4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(3,4-dihydro-2H-quinolin-1-yl)penta-1,4-dien-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)

![2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
